molecular formula C28H31FN2O B14225541 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide CAS No. 821007-56-1

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide

Cat. No.: B14225541
CAS No.: 821007-56-1
M. Wt: 430.6 g/mol
InChI Key: RXHQMKRGTPDDSJ-UHFFFAOYSA-N
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Description

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a diphenylpropyl group, and a fluorinated benzamide moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The diphenylpropyl group is then introduced through a series of substitution reactions, followed by the attachment of the fluorinated benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to investigate cellular processes and molecular mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, altering cellular responses and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide
  • N-(piperidin-4-yl)benzamide derivatives

Uniqueness

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide is unique due to the presence of the fluorinated benzamide moiety, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and bioavailability, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

821007-56-1

Molecular Formula

C28H31FN2O

Molecular Weight

430.6 g/mol

IUPAC Name

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide

InChI

InChI=1S/C28H31FN2O/c1-30(28(32)24-12-14-25(29)15-13-24)26-16-19-31(20-17-26)21-18-27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26-27H,16-21H2,1H3

InChI Key

RXHQMKRGTPDDSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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